N-(4-bromo-3-methylphenyl)-3-phenylpropanamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-3-phenylpropanamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with phenylpropanamide under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-3-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Amines.
Scientific Research Applications
Chemistry: N-(4-bromo-3-methylphenyl)-3-phenylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology and Medicine: It can be used in the synthesis of drug candidates with antibacterial, antifungal, or anticancer properties .
Industry: In the materials science field, this compound can be used in the production of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the amide group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Uniqueness: N-(4-bromo-3-methylphenyl)-3-phenylpropanamide is unique due to its specific structural features, such as the combination of a bromine atom, a methyl group, and a propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-11-14(8-9-15(12)17)18-16(19)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEWNLBVLMVJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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